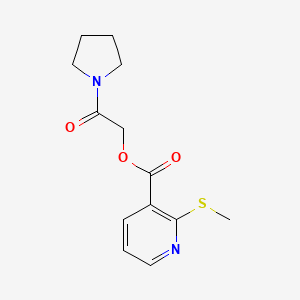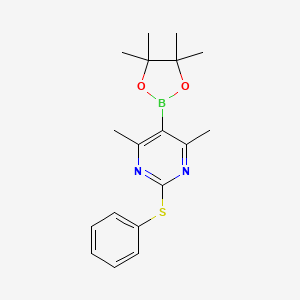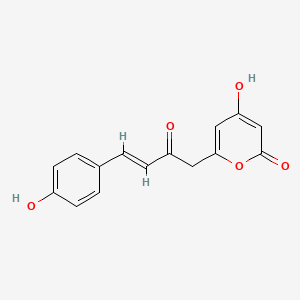
p-Coumaroyltriacetic acid lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyranone ring and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with acetylacetone under basic conditions to form the intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.
化学反应分析
Types of Reactions
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
科学研究应用
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the pyranone ring.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one is unique due to its combination of a pyranone ring and hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
4-hydroxy-6-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]pyran-2-one |
InChI |
InChI=1S/C15H12O5/c16-11-4-1-10(2-5-11)3-6-12(17)7-14-8-13(18)9-15(19)20-14/h1-6,8-9,16,18H,7H2/b6-3+ |
InChI 键 |
ZUILKEWVWUKSAO-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)CC2=CC(=CC(=O)O2)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)CC2=CC(=CC(=O)O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13359165.png)
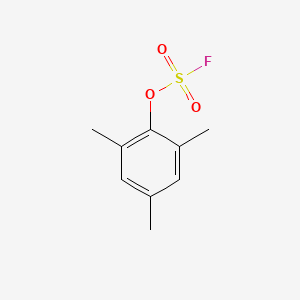
![N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide](/img/structure/B13359178.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13359192.png)
![6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359195.png)
![2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13359196.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359199.png)
![Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13359200.png)
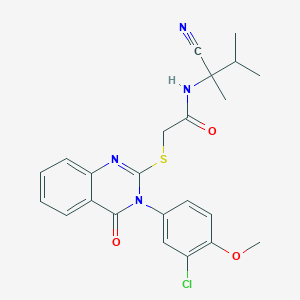
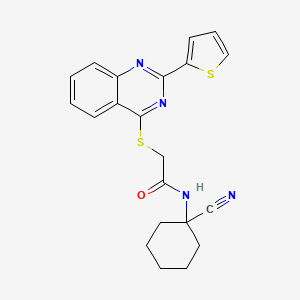
![3-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B13359218.png)
